Dlin-mc3-dma

Descripción

Propiedades

IUPAC Name |

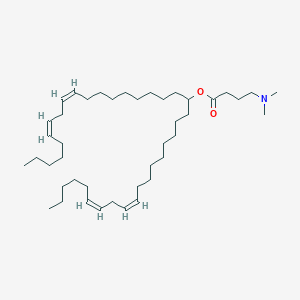

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNQCOGCKAESA-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224606-06-7 | |

| Record name | Dlin-mc3-dma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MC-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is Dlin-mc3-dma and its chemical structure

An In-depth Technical Guide to Dlin-MC3-DMA: The Core of RNAi Therapeutics

Introduction

This compound (MC3) is a highly potent, synthetic ionizable cationic lipid that has become a cornerstone in the field of nucleic acid delivery.[1][2] Its development marked a significant advancement in the clinical viability of RNA interference (RNAi) therapies. MC3's structure is optimized for the formulation of Lipid Nanoparticles (LNPs), which serve as protective carriers for delicate payloads like small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA.[1][2]

The critical role of this compound was solidified with its use as a key component in Onpattro® (patisiran) , the first-ever siRNA drug to receive FDA approval in 2018.[2][3] This therapeutic, used for treating the polyneuropathy of hereditary transthyretin-mediated (hATTR) amyloidosis, demonstrated the power of MC3-based LNPs to safely and effectively deliver genetic material to target cells in vivo.[2] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, mechanism of action, performance data, and the experimental protocols for its use.

Chemical Properties and Structure

This compound is characterized by a unique structure featuring a dimethylamino headgroup, a biodegradable ester linker, and two long, unsaturated linoleyl lipid tails. This architecture is central to its function.

Chemical Name : (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[1][2]

Chemical Structure : The structure consists of a tertiary amine head group linked via a butanoate ester to a central carbon, which is flanked by two C18 lipid chains, each containing two cis double bonds (linoleyl chains).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₇₉NO₂ | [1][4] |

| Molecular Weight | ~642.1 g/mol | [1][4] |

| CAS Number | 1224606-06-7 | [1][2][3] |

| Appearance | Colorless to yellowish oily liquid | [3] |

| pKa | 6.44 | [1][3][5] |

| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [1][6] |

Mechanism of Action in LNP-Mediated Delivery

The efficacy of this compound hinges on its pH-responsive nature, governed by its pKa of 6.44.[1][3][5] This property allows the LNP to navigate different physiological environments, from formulation to cellular uptake and payload release. A pKa value between 6.2 and 6.5 is considered optimal for high gene-silencing activity in vivo.[3][5]

-

LNP Formulation (Acidic pH) : During the formulation process, which occurs in an acidic buffer (e.g., pH 4.0), the dimethylamino headgroup of MC3 becomes protonated and thus positively charged.[3][7] This positive charge facilitates the electrostatic complexation and efficient encapsulation of the negatively charged nucleic acid backbone (siRNA, mRNA).[8]

-

Systemic Circulation (Physiological pH) : Once administered and circulating in the bloodstream (physiological pH ~7.4), which is well above its pKa, the MC3 lipid becomes deprotonated and assumes a near-neutral charge.[3] This is a critical feature that minimizes non-specific interactions with blood components and reduces cellular toxicity, which are common issues with permanently cationic lipids.[3]

-

Cellular Uptake and Endosomal Escape (Acidic pH) : LNPs are taken up by target cells, primarily hepatocytes, through endocytosis.[9] Inside the cell, the endosome matures and its internal environment becomes increasingly acidic (pH drops to 5-6). As the pH drops below the pKa of MC3, the lipid again becomes protonated and positively charged.[3][7] This charge reversal promotes the disruption of the endosomal membrane, likely through interactions with anionic lipids in the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can exert its therapeutic effect.[3]

Quantitative Performance Data

This compound has demonstrated exceptional potency in preclinical studies, leading to its clinical success.

Table 2: In Vivo Gene Silencing Efficacy of this compound based LNPs

| Target Gene | Species | Median Effective Dose (ED₅₀) | Source(s) |

| Factor VII | Mouse | 0.005 mg/kg | [5] |

| Transthyretin (TTR) | Non-human primate | 0.03 mg/kg | [5] |

Table 3: Comparative Performance of this compound vs. ALC-0315 LNPs for siRNA Delivery in Mice

| Parameter | Dose | This compound LNP | ALC-0315 LNP | Source(s) |

| Factor VII (Hepatocyte) Knockdown | 1 mg/kg | Baseline | 2-fold greater knockdown than MC3 | [10][11] |

| ADAMTS13 (HSC) Knockdown | 1 mg/kg | Baseline | 10-fold greater knockdown than MC3 | [10][11] |

| Liver Toxicity Markers (ALT, Bile Acids) | 5 mg/kg | No increase observed | Increased levels observed | [10][11] |

Note: ALC-0315 is the ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine.[10][11]

Experimental Protocols

The formulation of this compound-containing LNPs is most reproducibly achieved using microfluidic mixing, which allows for precise control over particle size and high encapsulation efficiency.

Protocol: LNP Formulation via Microfluidic Mixing

1. Materials Required:

-

This compound[12]

-

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[11][12]

-

Nucleic acid cargo (siRNA/mRNA)[12]

-

Absolute Ethanol[12]

-

Low pH buffer (e.g., 10 mM Sodium Citrate (B86180), pH 4.0)[12]

-

Neutral buffer for dialysis (e.g., PBS, pH 7.4)[12]

-

Microfluidic mixing device (e.g., NanoAssemblr)

Table 4: Typical LNP Formulation Molar Ratios

| Component | Molar Ratio (%) | Source(s) |

| This compound | 50 | [7][11][13] |

| DSPC | 10 | [7][11][13] |

| Cholesterol | 38.5 | [7][11][13] |

| DMG-PEG 2000 | 1.5 | [7][11][13] |

2. Methodology:

-

Step 1: Solution Preparation

-

Step 2: Microfluidic Mixing

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Connect both syringes to the inlets of a microfluidic mixing cartridge.

-

Pump the two solutions through the device at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing within the microchannels causes nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid cargo.

-

-

Step 3: Purification and Buffer Exchange

-

The resulting LNP dispersion is collected from the outlet.

-

Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis kit (e.g., MWCO 3.5 kDa) to remove residual ethanol and increase the pH.[12] This step neutralizes the surface charge of the LNPs.

-

-

Step 4: Characterization

-

Analyze the final LNP formulation for particle size, polydispersity index (PDI), encapsulation efficiency (e.g., using a RiboGreen assay), and zeta potential.

-

Toxicity and Biocompatibility

The design of this compound confers a favorable safety profile compared to earlier generations of cationic lipids. Its near-neutral charge at physiological pH significantly reduces the risk of hemolysis and non-specific toxicity.[3] Studies in mice have shown that even at high doses, this compound-containing LNPs did not lead to an increase in key markers of liver toxicity, such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST).[11][14] Furthermore, the inclusion of an ester linkage in its structure is intended to make the lipid biodegradable, potentially promoting faster clearance from the body and improving its long-term safety profile.[5]

Conclusion

This compound remains a benchmark ionizable lipid for the systemic delivery of RNA therapeutics, particularly siRNA. Its ingenious pH-responsive design enables a remarkable balance between high encapsulation efficiency, stability in circulation, potent endosomal escape, and a favorable safety profile. The clinical success of Onpattro® is a direct testament to the efficacy of MC3's rational design. While newer lipids continue to be developed for specific applications like mRNA vaccines, this compound continues to be a vital tool and a gold standard for researchers and drug developers in the ongoing quest to harness the full therapeutic potential of nucleic acids.

References

- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]

- 2. polysciences.com [polysciences.com]

- 3. This compound for Injection CAS 1224606-06-7 Manufacturer - AVT [avt-pharma.com]

- 4. This compound | C43H79NO2 | CID 49785164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Lin-MC3-DMA | siRNA carrier | Ionizable amino lipid | TargetMol [targetmol.com]

- 7. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Is A Synthetic Lipid Commonly Used In The Preparation Of Nanoparticles [sinopeg.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparison of this compound and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

Dlin-MC3-DMA: A Deep Dive into the Mechanism of Action for Gene Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MC3-DMA is a pivotal ionizable cationic lipid that has revolutionized the field of gene therapy, particularly as a core component of lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA. Its success is largely attributed to its unique pH-dependent ionizable head group, which facilitates efficient encapsulation of genetic material and, crucially, its release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound in gene delivery, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

The Core Mechanism: pH-Dependent Activity

At the heart of this compound's efficacy is its tertiary amine head group, which has an apparent pKa of 6.44. This specific pKa value is critical for its function. At a physiological pH of 7.4, the lipid remains largely neutral, which minimizes systemic toxicity and unwanted interactions with biological components in the bloodstream. However, upon cellular uptake and trafficking into the acidic environment of endosomes (where the pH drops to between 5.0 and 6.5), the dimethylamino group of this compound becomes protonated, transforming the lipid into a cationic state.

This charge switch is the trigger for endosomal escape, a major bottleneck in gene delivery. The positively charged this compound interacts with negatively charged anionic lipids present in the endosomal membrane. This interaction is believed to induce a transition from a bilayer to a hexagonal phase structure in the endosomal membrane, leading to membrane destabilization and the formation of pores. This disruption allows the encapsulated nucleic acid payload to be released from the endosome into the cytoplasm, where it can exert its therapeutic effect.

Lipid Nanoparticle (LNP) Formulation and Composition

This compound is typically formulated into LNPs along with other lipid components that contribute to the stability, bioavailability, and intracellular release of the genetic payload. A standard formulation includes a structural phospholipid (like DSPC), cholesterol, and a PEGylated lipid (such as DMG-PEG 2000).

Quantitative Data on LNP Formulation and Properties

| Parameter | Value/Range | Reference |

| This compound Molar Ratio | 50% | |

| DSPC Molar Ratio | 10% | |

| Cholesterol Molar Ratio | 38.5% | |

| PEG-DMG Molar Ratio | 1.5% | |

| Apparent pKa of this compound | 6.44 | |

| Optimal pKa for in vivo silencing | 6.2 - 6.5 | |

| Encapsulation Efficiency | >90% | |

| Polydispersity Index (PDI) | ≤0.25 | |

| ED₅₀ (Factor VII in mice) | 0.005 mg/kg | |

| ED₅₀ (TTR in non-human primates) | 0.03 mg/kg |

Visualizing the Mechanism and Workflow

Intracellular Trafficking and Endosomal Escape of this compound LNPs

Caption: Intracellular pathway of this compound LNPs leading to gene delivery.

General Experimental Workflow for LNP Formulation and Characterization

Caption: Workflow for this compound LNP synthesis and evaluation.

Detailed Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol is adapted from methodologies described for preparing this compound-based LNPs.

Materials:

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

Nucleic acid payload (siRNA or mRNA)

-

Absolute ethanol

-

Citrate (B86180) buffer (e.g., 50 mM, pH 3.0-4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., MWCO 10 kDa)

Methodology:

-

Lipid Stock Preparation:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to prepare individual stock solutions.

-

Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in ethanol is typically around 10-12.5 mM.

-

-

Nucleic Acid Preparation:

-

Dilute the siRNA or mRNA payload in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0-4.0). The acidic pH ensures that the this compound is protonated, facilitating complexation with the negatively charged nucleic acid.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to solvent phase). The rapid mixing at the nanoscale level causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) overnight using a dialysis cassette to remove the ethanol and exchange the acidic buffer for a physiological pH buffer. This step also neutralizes the surface charge of the LNPs.

-

The LNPs can be concentrated if necessary using centrifugal filters.

-

LNP Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).

-

Protocol:

-

Dilute the LNP suspension in PBS (pH 7.4).

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Measurements are typically taken at 25°C.

-

b) Encapsulation Efficiency Determination:

-

Technique: Quant-iT RiboGreen assay.

-

Protocol:

-

Prepare two sets of LNP samples.

-

To one set, add a detergent such as Triton X-100 to lyse the LNPs and release all the encapsulated nucleic acid. This will measure the total amount of nucleic acid.

-

The other set remains untreated and will measure the amount of unencapsulated, accessible nucleic acid.

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

-

The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

-

c) In Vitro Transfection Efficiency:

-

Technique: Luciferase assay (for luciferase-encoding mRNA) or qPCR/Western blot (for gene silencing by siRNA).

-

Protocol:

-

Plate target cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of the LNP-formulated nucleic acid.

-

Incubate for a specified period (e.g., 24-48 hours).

-

For mRNA delivery, lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity).

-

For siRNA delivery, extract total RNA or protein and quantify the target gene or protein levels using qPCR or Western blot, respectively.

-

Conclusion

This compound is a highly effective ionizable lipid that has been instrumental in the clinical success of LNP-based gene therapies. Its mechanism of action, centered around its precise pKa and the resulting pH-dependent charge, allows it to overcome the critical barrier of endosomal escape. By understanding the intricate details of its function, formulation, and characterization, researchers and drug developers can continue to innovate and optimize LNP platforms for a widening array of therapeutic applications, from vaccines to gene editing.

Dlin-MC3-DMA: A Technical Guide to Synthesis and Physicochemical Properties for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MC3-DMA ((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) is a highly potent, ionizable cationic lipid that has become a cornerstone in the development of nucleic acid therapies.[1][2] Its pivotal role is exemplified by its use in Onpattro (Patisiran), the first FDA-approved RNA interference (RNAi) therapeutic, designed to treat hereditary transthyretin-mediated amyloidosis.[2][3][4][5] The success of this compound lies in its meticulously engineered structure, which facilitates the efficient encapsulation of negatively charged payloads like siRNA and mRNA, and their subsequent delivery into the cytoplasm of target cells.[6]

This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and formulation of this compound into lipid nanoparticles (LNPs). It includes detailed experimental protocols and workflows to support researchers in the field of drug delivery.

Physicochemical Properties of this compound

The unique properties of this compound are central to its function. Its ionizable dimethylamino headgroup has an apparent pKa of 6.44, a critical feature that allows LNPs to remain relatively neutral in the bloodstream (pH 7.4), minimizing non-specific interactions and toxicity, while becoming positively charged in the acidic environment of the endosome, which is crucial for releasing the genetic payload.[1][6][7][8][9]

| Property | Value | References |

| Full Name | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | [10] |

| Synonyms | MC3, Dilinoleyl-methyl-4-dimethylaminobutyrate | [2][8][11] |

| CAS Number | 1224606-06-7 | [8] |

| Molecular Formula | C43H79NO2 | [8] |

| Molecular Weight | 642.09 g/mol | |

| Apparent pKa | 6.44 | [1][7][8] |

| Solubility | Soluble in ethanol (B145695), DMSO, DMF | [8][9] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. While detailed, proprietary synthesis protocols are not always fully disclosed in public literature, published research outlines viable synthetic routes. One described approach involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate to create a key ketone intermediate, which is then further converted into the final this compound product.[12] This method is reported to be higher yielding and involves fewer steps than previously described syntheses.[12]

Lipid Nanoparticle (LNP) Formulation

This compound is a key component of LNPs designed for nucleic acid delivery. These particles are typically formed by mixing an ethanolic lipid solution with an acidic aqueous solution (pH 4.0) containing the nucleic acid payload.[1][13] This process promotes self-assembly, where the positively charged this compound interacts with the negatively charged nucleic acid backbone, leading to efficient encapsulation.[1]

Standard LNP Composition

The molar ratio of the lipid components is critical for the stability, morphology, and in vivo efficacy of the LNPs. A widely used and optimized formulation is detailed below.

| Component | Molar Ratio (%) | Role |

| This compound | 50 | Ionizable Cationic Lipid: Encapsulates and facilitates endosomal escape of the nucleic acid payload. |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Helper Lipid: Provides structural stability to the LNP. |

| Cholesterol | 38.5 | Helper Lipid: Modulates membrane fluidity and stability. |

| Polyethylene glycol-dimyristoylglycerol (PEG-DMG) | 1.5 | PEGylated Lipid: Forms a hydrophilic corona that prevents aggregation and reduces opsonization, increasing circulation time. |

Experimental Protocol: LNP Formulation by Pipette Mixing

This protocol describes a common laboratory-scale method for preparing LNPs.

-

Preparation of Lipid Stock Solutions:

-

Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 individually in absolute ethanol to create stock solutions (e.g., 10-20 mg/mL).[15]

-

-

Preparation of Ethanolic Lipid Mixture:

-

Preparation of Aqueous Nucleic Acid Solution:

-

Dissolve the siRNA or mRNA payload in an acidic buffer, such as 10 mM citrate (B86180) buffer, adjusted to pH 4.0.[15]

-

-

LNP Formation:

-

Rapidly add the aqueous nucleic acid solution to the ethanolic lipid mixture with vigorous and continuous pipetting for 30-60 seconds.[15] The volume ratio of the aqueous to ethanol phase is typically 3:1.

-

-

Incubation and Maturation:

-

Allow the resulting mixture to incubate at room temperature for 15-30 minutes to allow for LNP formation and stabilization.[15]

-

-

Purification and Buffer Exchange:

-

Sterilization and Storage:

Mechanism of Action: pH-Dependent Intracellular Delivery

The efficacy of this compound-containing LNPs is predicated on their pH-responsive behavior, which facilitates the release of their nucleic acid cargo into the cell cytoplasm.

-

Circulation and Cellular Uptake: In the bloodstream (pH ~7.4), the LNP surface is nearly neutral, which reduces clearance by the immune system and allows for accumulation in target tissues, particularly the liver.[1] LNPs are internalized by target cells via endocytosis.[16]

-

Endosomal Acidification: Once inside the endosome, the pH drops to approximately 5.5-6.5.

-

Endosomal Escape: In this acidic environment, the dimethylamino headgroup of this compound becomes protonated (positively charged).[1][6][16] This charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA/mRNA payload into the cytoplasm.[1]

-

Gene Silencing/Expression: Once in the cytoplasm, the nucleic acid can engage with the cellular machinery (e.g., RISC for siRNA) to exert its therapeutic effect.

LNP Characterization and Quality Control

Thorough characterization is essential to ensure the quality, safety, and efficacy of LNP formulations. Key parameters include particle size, nucleic acid encapsulation efficiency, and purity.

Experimental Protocol: Particle Size and Distribution Analysis

-

Method: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a clean cuvette.

-

Measure the particle size (Z-average diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).[13]

-

Aim for a Z-average diameter of <100 nm and a PDI of <0.2 for optimal in vivo performance.[1]

-

Experimental Protocol: RNA Encapsulation Efficiency

-

Method: Quant-iT RiboGreen Assay.[13]

-

Procedure:

-

Prepare two sets of LNP samples diluted in a suitable buffer (e.g., TE buffer).

-

To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. The other set remains untreated.[13]

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Fluorescence_Triton - Fluorescence_Untreated) / Fluorescence_Triton * 100

-

Experimental Protocol: Purity and Impurity Analysis

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

-

Procedure:

-

Develop a chromatographic method to separate the four lipid components (this compound, DSPC, Cholesterol, PEG-DMG). A C18 or phenyl-hexyl column is often used.[10][18]

-

Mobile phases typically consist of an aqueous buffer (e.g., water with 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol/acetonitrile).[18]

-

Inject the LNP sample (dissociated in an organic solvent like methanol) into the HPLC system.[18]

-

Use ELSD for quantification of all lipid components, as they may lack a UV chromophore.[18][19]

-

Use high-resolution mass spectrometry to identify and characterize any impurities or degradation products, such as N-oxides of this compound.[10]

-

In Vivo Efficacy

The potency of this compound-based LNPs is typically evaluated by their ability to silence a specific gene in vivo, often targeting a hepatically expressed protein like Factor VII in mice.

| Parameter | Value | Model System | References |

| ED50 (Factor VII Silencing) | 0.005 mg/kg | Mice | [1] |

| ED50 (Transthyretin Silencing) | 0.03 mg/kg | Non-human Primates | [1] |

ED50: Median effective dose required to achieve 50% gene silencing.

Conclusion

This compound represents a significant advancement in the field of nucleic acid delivery. Its optimized pKa and lipid structure are key to its success in mediating potent and specific gene silencing in vivo. The protocols and data presented in this guide offer a comprehensive resource for researchers working to harness the therapeutic potential of this compound and develop next-generation LNP-based medicines.

References

- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polysciences.com [polysciences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]

- 5. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights on ionizable this compound lipids in DOPC layers by combining accurate atomistic force fields, molecular dynamics simulations and n ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00987D [pubs.rsc.org]

- 7. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 8. caymanchem.com [caymanchem.com]

- 9. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]

- 10. sciex.com [sciex.com]

- 11. liposomes.ca [liposomes.ca]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of this compound and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. This compound LNP-Cap 1 EGFP mRNA - Creative Biolabs [creative-biolabs.com]

- 18. agilent.com [agilent.com]

- 19. lcms.labrulez.com [lcms.labrulez.com]

The Genesis of a Preeminent Delivery Vehicle: An In-depth Technical Guide to the Discovery and Development of Dlin-MC3-DMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics, the challenge has often been not the design of the therapeutic agent itself, but its effective and safe delivery to the target cells. The emergence of ionizable cationic lipids has been a watershed moment in overcoming this hurdle, and among them, Dlin-MC3-DMA (MC3) stands out as a pivotal innovation. Its development was a critical step that enabled the clinical success of the first FDA-approved siRNA therapeutic, Onpattro, and laid the groundwork for subsequent lipid nanoparticle (LNP)-based genetic medicines. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing the scientific journey from its synthesis and screening to its in vitro and in vivo validation.

The Discovery of this compound: A Structure-Activity Relationship-Guided Approach

The development of this compound was the culmination of a systematic investigation into the structure-activity relationships of ionizable lipids for siRNA delivery. Researchers Thomas Madden and Michael Hope spearheaded this effort, building upon previous generations of lipids like DLin-DMA. The central hypothesis was that the efficiency of an ionizable lipid is intrinsically linked to its pKa, the pH at which the lipid is 50% ionized. An optimal pKa would allow for efficient encapsulation of negatively charged nucleic acids at a low pH during formulation and a near-neutral surface charge at physiological pH, minimizing toxicity and rapid clearance in the bloodstream. Upon endocytosis into the target cell, the acidic environment of the endosome would protonate the lipid, facilitating the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.

The screening process involved the synthesis and evaluation of a large library of ionizable lipids with variations in their head groups, linker regions, and lipid tails. A key finding from these extensive studies was that an optimal pKa value between 6.2 and 6.5 was a dominant factor for potent hepatic gene silencing in vivo. This compound, with a pKa of 6.44, emerged as the lead candidate from this rigorous screening process.

Synthesis of this compound

An improved and more efficient synthesis of this compound has been developed, avoiding problematic reaction steps and proceeding in a higher overall yield compared to earlier methods. The synthesis involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate.

Experimental Protocol: Synthesis of this compound (Improved Method)

Materials:

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Linoleyl tosylate

-

Sodium hydride (NaH)

-

Dry dimethylformamide (DMF)

-

Hydrochloric acid (HCl) solution

-

Other standard organic synthesis reagents and solvents

Procedure:

-

Double Alkylation of TosMIC:

-

In a round-bottom flask under an inert atmosphere, dissolve TosMIC in dry DMF.

-

Add sodium hydride (NaH) portion-wise at a controlled temperature to deprotonate the TosMIC.

-

Slowly add linoleyl tosylate to the reaction mixture.

-

Allow the reaction to proceed until the first alkylation is complete (monitored by TLC).

-

Repeat the deprotonation with NaH followed by the addition of a second equivalent of linoleyl tosylate.

-

Stir the reaction at room temperature until the double alkylation is complete.

-

-

Hydrolysis and Ketone Formation:

-

Quench the reaction carefully with water.

-

Add an aqueous solution of hydrochloric acid to hydrolyze the intermediate to form the corresponding ketone.

-

Extract the ketone with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Conversion to this compound:

-

The resulting ketone undergoes further chemical modifications, including reductive amination, to introduce the dimethylamino headgroup and form this compound. (Note: The specific details of this final conversion step are proprietary and not fully detailed in the public literature).

-

-

Purification:

-

The crude this compound is purified using column chromatography on silica (B1680970) gel to yield the final product as a colorless to yellowish oily liquid.

-

Lipid Nanoparticle (LNP) Formulation

This compound is a key component of a multi-lipid formulation that self-assembles with nucleic acids to form LNPs. The standard formulation consists of the ionizable lipid, a phospholipid (typically 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000).

Experimental Protocol: LNP Formulation using Pipette Mixing Method

Materials:

-

This compound solution in ethanol (B145695) (e.g., 75 mg/mL)

-

DSPC solution in ethanol (e.g., 10 mg/mL)

-

Cholesterol solution in ethanol (e.g., 10 mg/mL)

-

DMG-PEG 2000 solution in ethanol (e.g., 10 mg/mL)

-

Nucleic acid (siRNA, mRNA, or pDNA) in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

RNase-free microcentrifuge tubes

-

Dialysis cassette (MWCO 3.5 kDa)

Procedure:

-

Preparation of Lipid Mix Solution:

-

In an RNase-free tube, combine the ethanolic solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 to achieve a molar ratio of 50:10:38.5:1.5. For example, pipette 13.3 µL of this compound, 24.6 µL of DSPC, 46.4 µL of cholesterol, and 11.7 µL of DMG-PEG 2000 solutions.

-

Mix thoroughly to obtain a clear solution.

-

-

Preparation of Nucleic Acid Solution:

-

In a separate RNase-free tube, dilute the nucleic acid stock in the citrate buffer.

-

-

LNP Formation:

-

Rapidly add the nucleic acid solution to the lipid mix solution while vortexing or rapidly pipetting up and down for 20-30 seconds. The typical volume ratio of the aqueous phase to the ethanol phase is 3:1.

-

Incubate the resulting solution at room temperature for 10-15 minutes.

-

-

Purification and Buffer Exchange:

-

Transfer the LNP solution to a dialysis cassette.

-

Dialyze against PBS (pH 7.4) for at least 1 hour to remove ethanol and raise the pH.

-

After dialysis, collect the LNP solution and store it at 4°C.

-

In Vitro Evaluation of this compound LNPs

The potency of this compound-formulated LNPs is initially assessed in cell culture models to determine their ability to deliver their nucleic acid payload and elicit a biological response.

Experimental Protocol: In Vitro Gene Silencing in HeLa Cells

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound LNPs encapsulating siRNA targeting a specific gene (e.g., Luciferase or GAPDH)

-

Control LNPs (e.g., encapsulating a non-targeting siRNA)

-

24-well plates

-

Reagents for quantifying gene expression (e.g., qPCR primers and probes, antibodies for Western blot, or a luciferase assay kit)

Procedure:

-

Cell Seeding:

-

Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 50,000 cells per well).

-

Incubate the cells overnight at 37°C and 5% CO2.

-

-

Transfection:

-

On the day of transfection, dilute the LNP-siRNA formulations in a complete growth medium to the desired concentrations.

-

Add the diluted LNPs dropwise to the cells.

-

-

Incubation:

-

Incubate the cells with the LNPs for 24-48 hours at 37°C and 5% CO2.

-

-

Assessment of Gene Silencing:

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells and quantify the target gene expression at the mRNA level (using RT-qPCR) or protein level (using Western blot or ELISA for secreted proteins). For reporter genes like luciferase, a specific assay kit can be used.

-

Normalize the results to a housekeeping gene or total protein concentration and compare the gene expression in cells treated with the target-specific siRNA to those treated with the control siRNA.

-

In Vivo Evaluation of this compound LNPs

Following promising in vitro results, the efficacy and safety of this compound LNPs are evaluated in animal models.

Experimental Protocol: In Vivo Gene Silencing in Mice

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

This compound LNPs encapsulating siRNA targeting a hepatic gene (e.g., Factor VII)

-

Control LNPs

-

Sterile PBS

-

Equipment for intravenous (IV) injection (e.g., tail vein)

-

Materials for blood collection (e.g., cardiac puncture) and tissue harvesting

-

Reagents for analyzing gene expression in liver tissue and protein levels in plasma.

Procedure:

-

Animal Acclimatization:

-

Acclimatize the mice to the facility for at least one week before the experiment.

-

-

LNP Administration:

-

Dilute the LNP-siRNA formulations in sterile PBS to the desired dose.

-

Administer the LNPs to the mice via a single intravenous injection into the tail vein.

-

-

Sample Collection:

-

At a predetermined time point after injection (e.g., 48 hours or 7 days), euthanize the mice.

-

Collect blood via cardiac puncture into tubes containing an anticoagulant for plasma separation.

-

Perfuse the liver with saline and harvest the tissue.

-

-

Analysis:

-

Isolate RNA from a portion of the liver tissue and perform RT-qPCR to quantify the target mRNA levels.

-

Analyze the plasma for the target protein levels using an appropriate method (e.g., ELISA or a chromogenic assay for Factor VII activity).

-

Normalize the results to a control group treated with non-targeting siRNA LNPs or PBS.

-

Experimental Protocol: Biodistribution and Toxicity Assessment in Mice

Materials:

-

As in the in vivo gene silencing protocol.

-

LNPs encapsulating a labeled nucleic acid (e.g., fluorescently tagged siRNA) or a reporter mRNA (e.g., Luciferase).

-

In vivo imaging system (for fluorescent or bioluminescent imaging).

-

Reagents for clinical chemistry analysis of serum.

Procedure:

-

LNP Administration:

-

Administer the labeled or reporter-encoding LNPs to mice as described above.

-

-

Biodistribution Analysis:

-

In Vivo Imaging: At various time points post-injection, image the mice using an appropriate in vivo imaging system to visualize the distribution of the LNPs.

-

Tissue Harvesting: At the end of the study, euthanize the mice and harvest various organs (liver, spleen, kidneys, lungs, heart, etc.).

-

Quantification: Homogenize the tissues and quantify the amount of labeled nucleic acid or measure the reporter gene expression (e.g., luciferase activity) in each organ.

-

-

Toxicity Assessment:

-

Collect blood at different time points and separate the serum.

-

Analyze the serum for markers of liver toxicity (e.g., alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)) and kidney function (e.g., blood urea (B33335) nitrogen (BUN) and creatinine).

-

Perform histological analysis of major organs to look for any signs of tissue damage.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound.

Table 1: Physicochemical Properties of this compound and Formulated LNPs

| Parameter | Value | Reference |

| This compound pKa | 6.44 | |

| LNP Molar Ratio (MC3:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 | |

| LNP Particle Size (Z-average) | 70 - 100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| siRNA Encapsulation Efficiency | > 90% |

Table 2: In Vivo Efficacy of this compound LNPs for Gene Silencing

| Target Gene | Animal Model | ED50 | Reference |

| Factor VII | Mice | 0.005 mg/kg | |

| Transthyretin (TTR) | Non-human Primates | 0.03 mg/kg |

Visualizing the Core Processes

LNP Formulation Workflow

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Mechanism of Endosomal Escape

Caption: The pH-dependent mechanism of endosomal escape for this compound LNPs.

High-Throughput Screening Workflow for Ionizable Lipids

Caption: A generalized workflow for the high-throughput screening of ionizable lipids.

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of drug delivery. Through a meticulous, structure-guided approach, researchers were able to engineer an ionizable lipid with the precise properties required for safe and effective in vivo delivery of nucleic acid therapeutics. The success of this compound not only led to a transformative new medicine but also provided a blueprint for the rational design of subsequent generations of lipid-based delivery systems. This in-depth guide has provided a comprehensive overview of the key scientific and technical aspects of this compound's journey from a laboratory curiosity to a clinically validated enabler of genetic medicine. The principles and methodologies outlined herein continue to inform and inspire the ongoing development of advanced drug delivery platforms.

The Pivotal Role of Dlin-MC3-DMA's pKa in Lipid Nanoparticle Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ionizable cationic lipid, Dlin-MC3-DMA, is a cornerstone of modern lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, most notably siRNA. Its success is intrinsically linked to its apparent acid dissociation constant (pKa), a critical parameter that governs the delicate balance between efficient nucleic acid encapsulation, systemic circulation with minimal toxicity, and effective endosomal escape for cytosolic delivery of the payload. This technical guide delves into the core principles of this compound's pKa, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

The pKa of this compound: A Molecular Switch for Cellular Delivery

This compound possesses a tertiary amine headgroup that acts as a pH-sensitive switch. At an acidic pH, typically around 4.0, used during LNP formulation, the amine group is protonated, conferring a positive charge to the lipid. This positive charge is crucial for the electrostatic interaction with the negatively charged backbone of nucleic acids like siRNA and mRNA, facilitating high encapsulation efficiency within the LNP core.

Once administered in vivo, the LNPs are exposed to the physiological pH of the bloodstream (pH 7.4). At this neutral pH, the amine headgroup of this compound is largely deprotonated and neutral. This neutrality is vital for minimizing non-specific interactions with blood components and cell surfaces, thereby reducing toxicity and prolonging circulation time.

The magic of this compound's pKa, which is approximately 6.44, becomes evident upon cellular uptake via endocytosis.[1][2] As the endosome matures, its internal pH progressively drops to around 5.0-6.5. In this acidic environment, the amine headgroup of this compound becomes protonated once again. This charge reversal is hypothesized to trigger a structural rearrangement within the LNP, promoting the fusion of the LNP with the endosomal membrane. This fusion event leads to the disruption of the endosomal membrane and the subsequent release of the nucleic acid payload into the cytoplasm, a critical step known as endosomal escape.

The optimal pKa for ionizable lipids intended for hepatic siRNA delivery has been identified to be in the range of 6.2 to 6.5.[2][3] Lipids with a pKa in this window exhibit a favorable balance of being sufficiently neutral at physiological pH to avoid rapid clearance and toxicity, while being readily protonated in the endosome to facilitate efficient endosomal escape.

Quantitative Analysis: pKa and its Impact on LNP Performance

The following tables summarize the quantitative relationship between the apparent pKa of ionizable lipids, including this compound and its analogs, and key LNP characteristics.

Table 1: Physicochemical Properties of LNPs Formulated with Various Ionizable Lipids

| Ionizable Lipid | Apparent pKa | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) at pH 7.4 |

| This compound | 6.44 | 70-90 | < 0.2 | > 90% | -5 to +5 |

| Analog 1 (Lower pKa) | 5.8 | 80-100 | < 0.2 | ~85% | -10 to 0 |

| Analog 2 (Higher pKa) | 7.1 | 90-110 | < 0.25 | > 95% | +10 to +20 |

| Generic Data compiled from multiple sources for illustrative purposes. |

Table 2: Correlation of Ionizable Lipid pKa with In Vivo siRNA Silencing Efficacy

| Ionizable Lipid | Apparent pKa | In Vivo Efficacy (ED50 in mg/kg for Factor VII silencing) |

| This compound (16) | 6.44 | 0.03 |

| Lipid 15 | 5.64 | > 3.0 |

| Lipid 17 | 6.93 | > 1.0 |

| Lipid 31 | 5.44 | > 3.0 |

| Lipid 30 | 6.17 | 0.1 |

| Lipid 38 | 6.81 | 1.0 |

| Lipid 37 | 7.62 | > 3.0 |

| Data adapted from Jayaraman et al., Angew. Chem. Int. Ed. 2012, 51, 8529 –8533.[4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of LNP formulations. Below are protocols for key experiments cited in LNP research.

Determination of Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the positively charged, protonated form of the ionizable lipid.

Materials:

-

LNP formulation

-

TNS stock solution (e.g., 1 mM in DMSO)

-

A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of TNS by diluting the stock solution in an appropriate buffer (e.g., to 6 µM).

-

In the 96-well plate, add a fixed volume of each pH buffer to different wells.

-

Add a small volume of the LNP formulation to each well containing the different pH buffers. The final lipid concentration should be optimized for the assay (e.g., 25-50 µM).

-

Add the TNS working solution to each well.

-

Incubate the plate at room temperature for a set time (e.g., 5-10 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.

-

Plot the fluorescence intensity as a function of pH.

-

The data is typically fitted to a sigmoidal dose-response curve, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

Measurement of Encapsulation Efficiency using the RiboGreen Assay

The RiboGreen assay is a sensitive method for quantifying nucleic acids. To determine the encapsulation efficiency of siRNA or mRNA in LNPs, the fluorescence of RiboGreen dye is measured in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNP structure.

Materials:

-

LNP formulation containing nucleic acid

-

RiboGreen reagent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 solution (e.g., 2% in TE buffer)

-

Nucleic acid standards of known concentrations

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a standard curve of the nucleic acid in TE buffer.

-

Dilute the LNP sample to a concentration that falls within the linear range of the standard curve.

-

Prepare two sets of diluted LNP samples.

-

Set A (Total Nucleic Acid): Add the diluted LNP sample to wells containing TE buffer and Triton X-100. This will lyse the LNPs and expose all the encapsulated nucleic acid.

-

Set B (Free Nucleic Acid): Add the diluted LNP sample to wells containing only TE buffer.

-

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to ensure complete lysis in Set A.

-

Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

-

Add the RiboGreen working solution to all wells (standards and samples).

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

-

Calculate the concentration of total nucleic acid (from Set A) and free nucleic acid (from Set B) using the standard curve.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

In Vitro Gene Silencing Assay using a Luciferase Reporter System

This assay is used to assess the functional delivery of siRNA by LNPs in a cell-based model. It typically utilizes a cell line that stably expresses a reporter gene, such as luciferase.

Materials:

-

Cell line stably expressing luciferase (e.g., HeLa-Luc)

-

Cell culture medium and supplements

-

LNP formulation encapsulating siRNA targeting the luciferase gene

-

Control LNP (e.g., encapsulating a non-targeting control siRNA)

-

Lipofectamine or other commercial transfection reagent (as a positive control)

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the LNP-siRNA formulations and control LNPs in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the LNP formulations.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if necessary.

-

Calculate the percentage of gene silencing relative to the cells treated with the non-targeting control siRNA LNP.

Endosomal Escape Assay using Galectin-8 Reporter

This assay visualizes the disruption of endosomal membranes, a key step in LNP-mediated delivery. It utilizes a cell line engineered to express a fluorescently tagged galectin-8 (e.g., Gal8-GFP). Galectin-8 binds to glycans that are normally present on the inner leaflet of the endosomal membrane and become exposed upon membrane rupture.

Materials:

-

Cell line stably expressing Gal8-GFP

-

LNP formulation

-

Confocal microscope

-

Cell culture imaging dishes or plates

Procedure:

-

Seed the Gal8-GFP expressing cells in imaging dishes.

-

Treat the cells with the LNP formulation.

-

Image the cells over time using a live-cell confocal microscope.

-

Observe the formation of fluorescent puncta of Gal8-GFP, which indicates the recruitment of Gal8-GFP to damaged endosomes.

-

The number and intensity of these puncta can be quantified to assess the extent of endosomal escape.

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in LNP formulation and delivery, highlighting the role of this compound's pKa.

Caption: LNP formulation and delivery workflow highlighting the pH-dependent charge of this compound.

Caption: Proposed mechanism of endosomal escape facilitated by the pKa of this compound.

Caption: A typical experimental workflow for the development and evaluation of LNP-based therapeutics.

References

The Ionizable Nature of Dlin-MC3-DMA: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Cornerstone of Modern mRNA Delivery Systems

Dlin-MC3-DMA, a pivotal ionizable cationic lipid, has been instrumental in the successful clinical translation of siRNA therapeutics and the rapid development of mRNA vaccines. Its pH-sensitive nature is the key to overcoming the cellular barriers that for decades thwarted the therapeutic potential of nucleic acids. This technical guide provides a comprehensive overview of the ionizable properties of this compound, detailing the experimental protocols to characterize it and presenting key quantitative data for researchers, scientists, and drug development professionals.

The Critical Role of pH-Dependent Ionization

This compound ((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) is an amino lipid whose structure is meticulously designed to feature a tertiary amine headgroup. This amine group has a pKa of approximately 6.44.[1][2] This specific pKa value is central to its function. At a physiological pH of 7.4, the majority of this compound molecules in a lipid nanoparticle (LNP) formulation remain in a neutral, or deprotonated, state. This near-neutral surface charge is crucial for minimizing non-specific interactions with biological components in the bloodstream, thereby reducing toxicity and improving the pharmacokinetic profile of the LNP.[3][4]

Upon endocytosis into a target cell, the LNP is trafficked into the endosomal pathway, where the internal pH progressively drops from approximately 6.5 in early endosomes to below 5.5 in late endosomes and lysosomes. As the pH of the surrounding environment falls below the pKa of this compound, its tertiary amine headgroup becomes protonated, leading to a net positive charge.[5] This charge reversal is the trigger for the endosomal escape of the nucleic acid payload. The positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated mRNA or siRNA into the cytoplasm where it can be translated or engage with the RNA interference machinery, respectively.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-containing lipid nanoparticles from various studies. These parameters are critical for the quality control and in vitro/in vivo performance of LNP-based drug delivery systems.

Table 1: Physicochemical Properties of this compound-based LNPs

| Ionizable Lipid | Helper Lipids (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at neutral pH | Encapsulation Efficiency (%) | Reference |

| This compound | DSPC/Cholesterol/PEG-DMG (10/38.5/1.5) | 80 - 100 | < 0.2 | -5 to +5 | > 90% | [1][7] |

| This compound | DOPE/Cholesterol/PEG-DMG (10/38.5/1.5) | ~95 | ~0.1 | Not Reported | > 95% | [8] |

| This compound | DSPC/Cholesterol/PEG-DMG (10/37.5/2.5) | 85 - 95 | < 0.15 | Low negative charge | > 90% | [1] |

Table 2: In Vitro Performance of this compound-based LNPs for Gene Silencing

| Cell Line | Target Gene | LNP Composition (molar ratio) | siRNA Dose | Gene Knockdown (%) | Reference |

| HeLa | Luciferase | This compound/DSPC/Chol/PEG-DMG (50/10/38.5/1.5) | 100 ng/well | Significant protein expression from delivered mRNA | [7] |

| Primary Neurons | PTEN | DMAP-BLP (similar to this compound) based LNP | Not specified | Significant protein knockdown | [9] |

| Breast Cancer Cells | GFP | This compound/DOPE/PC/Chol | Not specified | ~62.5% reduction in GFP expression | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of this compound-containing LNPs.

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes a common method for the reproducible production of LNPs with controlled size and high encapsulation efficiency.[6][10]

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

-

Ethanol (B145695) (absolute)

-

siRNA or mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol to achieve a desired molar ratio, typically 50:10:38.5:1.5.[1] The total lipid concentration will depend on the specific microfluidic system and desired final concentration.

-

Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in the low pH buffer.

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Set the flow rates on the syringe pumps to achieve a desired aqueous to organic flow rate ratio (typically 3:1).

-

Connect the syringes to the microfluidic cartridge and initiate pumping. The rapid mixing of the two streams induces nanoprecipitation and the self-assembly of the LNPs.

-

-

Purification:

-

Collect the LNP suspension from the outlet of the microfluidic device.

-

Dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH.

-

Protocol 2: Determination of Apparent pKa using TNS Fluorescence Assay

This assay determines the apparent pKa of the LNP, which is the pH at which 50% of the ionizable lipids are protonated.[4][11][12]

Materials:

-

This compound LNP suspension in a neutral buffer

-

6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS) stock solution in DMSO

-

A series of buffers with pH values ranging from approximately 3 to 9 (e.g., citrate, phosphate, and borate (B1201080) buffers)

-

96-well black fluorescence plate

-

Fluorescence plate reader

Procedure:

-

Prepare TNS Working Solution: Dilute the TNS stock solution in water.

-

Prepare LNP Dilution: Dilute the LNP suspension to a suitable concentration in each of the different pH buffers.

-

Assay Setup:

-

In a 96-well plate, add the diluted LNP suspension for each pH point in triplicate.

-

Add the TNS working solution to each well.

-

Incubate for a short period at room temperature, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal curve.

-

The pH at which the fluorescence is 50% of the maximum corresponds to the apparent pKa of the LNP.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the ionizable nature of this compound.

Caption: Ionization state of this compound at different pH environments.

Caption: A typical experimental workflow for LNP formulation and characterization.

Caption: The proposed mechanism of this compound-mediated endosomal escape.

References

- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sartorius.com [sartorius.com]

- 6. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. dovepress.com [dovepress.com]

Dlin-MC3-DMA for Nucleic Acid Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MC3-DMA is a pivotal ionizable cationic lipid that has played a crucial role in the clinical translation of nucleic acid therapeutics, most notably as a key component of the first FDA-approved siRNA lipid nanoparticle (LNP) drug, Onpattro® (patisiran). Its pH-dependent charge characteristics are central to its function, enabling efficient encapsulation of negatively charged nucleic acids at an acidic pH and facilitating their release into the cytoplasm following cellular uptake. This guide provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to support researchers in the development of potent and safe nucleic acid delivery systems.

Physicochemical Properties and Formulation of this compound-based LNPs

The formulation of lipid nanoparticles is a critical determinant of their in vivo performance. A widely adopted formulation for this compound-based LNPs consists of a specific molar ratio of four lipid components: the ionizable lipid this compound, a helper lipid (typically 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC), cholesterol, and a PEGylated lipid (such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000). The established molar ratio for this formulation is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[1][2]

Table 1: Physicochemical Properties of this compound LNPs

| Property | Typical Value | Conditions/Notes |

| Particle Size (Diameter) | ~45 - 120 nm | Varies with formulation parameters and nucleic acid cargo.[3][4] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous population of nanoparticles.[2] |

| Zeta Potential | Near-neutral at physiological pH (~7.4) | Becomes positive at acidic pH, crucial for endosomal escape. |

| Encapsulation Efficiency | > 80% | High encapsulation efficiency is consistently achieved.[2] |

| pKa | ~6.44 | Optimal for endosomal escape and potent in vivo gene silencing.[1][5] |

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The efficacy of this compound-based LNPs hinges on their pH-responsive nature, which facilitates the delivery of their nucleic acid payload to the cytoplasm of target cells.

Signaling Pathway of LNP Uptake and Endosomal Escape

Caption: LNP uptake and endosomal escape pathway.

Upon intravenous administration, the near-neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions and prolongs circulation time.[1] After reaching target tissues, such as the liver, the LNPs are taken up by cells via endocytosis.[6][7] As the endosome matures and its internal pH decreases, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the lipid.[6] This positively charged this compound then interacts with anionic lipids in the endosomal membrane, disrupting the membrane integrity and facilitating the release of the nucleic acid cargo into the cytoplasm.[6][8] Once in the cytoplasm, for instance, siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for formulating this compound LNPs using a microfluidic device.

Materials:

-

This compound

-

DSPC

-

Cholesterol

-

DMG-PEG 2000

-

Nucleic acid (e.g., siRNA)

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device and syringe pumps

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired concentrations.

-

Prepare Lipid Mixture: Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in a citrate buffer (pH 4.0).

-

Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another. Set the flow rates on the syringe pumps to achieve a desired ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the microfluidic channels leads to the self-assembly of LNPs.

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

-

Characterization: Characterize the LNPs for particle size, PDI, and encapsulation efficiency.

Experimental Workflow for LNP Formulation

References

- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of this compound and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]

- 6. pnas.org [pnas.org]

- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dlin-MC3-DMA Lipid Nanoparticle Formulation for mRNA

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the ionizable lipid Dlin-MC3-DMA for the encapsulation of messenger RNA (mRNA). This protocol is intended for researchers, scientists, and drug development professionals working on nucleic acid delivery.

Introduction

Lipid nanoparticles are a leading platform for the delivery of RNA therapeutics, including mRNA vaccines and gene therapies. The ionizable lipid this compound is a critical component of these formulations, facilitating high encapsulation efficiency and enabling endosomal escape for cytoplasmic delivery of the mRNA payload.[1][2][3] This document outlines the materials, equipment, and step-by-step procedures for preparing and characterizing this compound-based LNPs for mRNA delivery.

Materials and Equipment

Lipids and Reagents

| Component | Supplier Catalog No. (Example) | Function |

| This compound | Tocris Bioscience (7946) | Ionizable cationic lipid for mRNA encapsulation and endosomal escape |

| DSPC | Tocris Bioscience (7943) | Helper lipid for structural integrity |

| Cholesterol | Tocris Bioscience (7945) | Stabilizes the lipid bilayer |

| DMG-PEG 2000 | Tocris Bioscience (7944) | Prevents aggregation and controls particle size |

| mRNA | N/A | Active pharmaceutical ingredient |

| Absolute Ethanol (B145695) | N/A | Solvent for lipids |

| Citrate (B86180) Buffer (10 mM, pH 4.0) | N/A | Aqueous buffer for mRNA |

| PBS (pH 7.4) | N/A | Buffer for dialysis |

Equipment

-

Analytical balance

-

Glass vials

-

Micropipettes and RNase-free tips

-

Vortex mixer

-

Microfluidic mixing system (e.g., NanoAssemblr)

-

Dialysis device (MWCO 3.5 kDa)

-

Dynamic Light Scattering (DLS) instrument

-

Fluorometer and RNA quantification kit (e.g., RiboGreen)

Experimental Protocols

Stock Solution Preparation

It is crucial to prepare the lipid stock solutions accurately to ensure the correct molar ratios in the final LNP formulation.

Table 1: Lipid Stock Solution Preparation [4]

| Lipid | Concentration (mg/mL) | Solvent | Preparation |

| This compound | 75 | Ethanol | Add 50 µL of ethanol to 150 µL of this compound. |

| DSPC | 10 | Ethanol | Dissolve 10 mg of DSPC in 1.0 mL of ethanol. |

| Cholesterol | 10 | Ethanol | Dissolve 10 mg of Cholesterol in 1.0 mL of ethanol. |

| DMG-PEG 2000 | 10 | Ethanol | Dissolve 10 mg of DMG-PEG 2000 in 1.0 mL of ethanol. |

Ensure each lipid is fully dissolved and the solution is clear before proceeding.

Lipid Mixture Preparation

The standard molar ratio for this compound based LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[1][4]

To prepare the final lipid mixture in ethanol, combine the stock solutions as described in Table 2.

Table 2: Lipid Mixture Formulation [4]

| Lipid Stock Solution | Volume (µL) for ~1 mg total lipid |

| This compound (75 mg/mL) | 13.3 |

| DSPC (10 mg/mL) | 24.6 |

| Cholesterol (10 mg/mL) | 46.4 |

| DMG-PEG 2000 (10 mg/mL) | 11.7 |

| Total Volume | 96 |

Thoroughly mix the lipid solutions to achieve a clear, homogenous mixture.

mRNA Preparation

Prepare a 1 mg/mL stock solution of your mRNA in a 10 mM citrate buffer at pH 4.0. The acidic pH is essential for the protonation of this compound, which facilitates its interaction with the negatively charged mRNA backbone.

LNP Assembly: Mixing Methods

Rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution is critical for the self-assembly of LNPs. Below are protocols for three common methods.

-

In an RNase-free microcentrifuge tube, add 16.8 µL of the prepared lipid mix solution.

-

Add 1.2 µL of absolute ethanol to the lipid mix and mix well.

-

In a separate RNase-free tube, combine 46 µL of 10 mM citrate buffer (pH 4.0) and 8 µL of the 1.0 mg/mL mRNA stock solution. Mix well.

-

Rapidly add the 54 µL of the mRNA buffer solution to the lipid mix solution.

-

Immediately pipette up and down for 20-30 seconds to ensure thorough mixing.

-

Incubate the resulting solution at room temperature for 15 minutes.

-

In an RNase-free microcentrifuge tube, add 21 µL of the prepared lipid mix solution.

-

Add 9 µL of absolute ethanol to the lipid mix and mix well.

-

In a separate RNase-free tube, combine 80 µL of 10 mM citrate buffer (pH 4.0) and 10 µL of the 1.0 mg/mL mRNA stock solution. Mix well.

-

Set a vortex mixer to a moderate speed.

-

While the mRNA buffer solution is vortexing, quickly add the 30 µL of the lipid-ethanol mix.

-

Continue vortexing for an additional 20-30 seconds.

-

Incubate the resulting solution at room temperature for 15 minutes.

-

Dilute the lipid stock mixture in ethanol and the mRNA stock in the aqueous buffer to the desired concentrations for the microfluidic system.

-

Load the lipid solution into one syringe and the mRNA solution into another.

-

Place the syringes into the microfluidic mixing device (e.g., NanoAssemblr).

-

Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.

-

Set the total flow rate to 12 mL/min.

-

Initiate the mixing process and collect the resulting LNP solution.

Downstream Processing: Dialysis

To remove the ethanol and exchange the acidic buffer for a physiological pH buffer, dialysis is performed.

-

Transfer the LNP solution into a dialysis cassette (MWCO 3500 Da).[4]

-

Dialyze against 1x PBS at pH 7.4 for at least 1 hour, with one buffer exchange.[4] For larger volumes, overnight dialysis may be necessary.[5]

-

After dialysis, collect the LNP solution and, if necessary, adjust the final volume with 1x PBS.[4]

-

For sterilization, filter the LNP solution through a 0.22 µm filter.[5][6]

LNP Characterization

Table 3: LNP Characterization Parameters and Methods [2]

| Parameter | Method | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size and size distribution of the nanoparticles. |

| Zeta Potential | DLS | To measure the surface charge of the nanoparticles. |

| mRNA Encapsulation Efficiency | RiboGreen Assay | To quantify the amount of mRNA successfully encapsulated within the LNPs. |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure of the LNPs. |

Visualized Workflows

References

- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]